Cas no 66760-72-3 (4'-Hydroxy-4-methoxydihydrochalcone)

4'-Hydroxy-4-methoxydihydrochalcone 化学的及び物理的性質
名前と識別子
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- 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
- 66760-72-3
- 4'-Hydroxy-4-methoxydihydrochalcone
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- インチ: 1S/C16H16O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10,17H,4,11H2,1H3
- InChIKey: JVMGQWYUVBIJAJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(=CC=1)O)CCC1C=CC(=CC=1)OC
計算された属性
- せいみつぶんしりょう: 256.109944368 g/mol
- どういたいしつりょう: 256.109944368 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 256.30
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5
4'-Hydroxy-4-methoxydihydrochalcone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H214175-6.25g |
4'-Hydroxy-4-methoxydihydrochalcone |
66760-72-3 | 6.25g |
$ 260.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594972-5g |
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
66760-72-3 | 98% | 5g |
¥1336.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594972-25g |
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
66760-72-3 | 98% | 25g |
¥3564.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594972-1g |
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
66760-72-3 | 98% | 1g |
¥396.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594972-10g |
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
66760-72-3 | 98% | 10g |
¥2125.00 | 2024-05-04 | |
TRC | H214175-1g |
4'-Hydroxy-4-methoxydihydrochalcone |
66760-72-3 | 1g |
$ 80.00 | 2022-06-04 | ||
TRC | H214175-2.5g |
4'-Hydroxy-4-methoxydihydrochalcone |
66760-72-3 | 2.5g |
$ 130.00 | 2022-06-04 |
4'-Hydroxy-4-methoxydihydrochalcone 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
4'-Hydroxy-4-methoxydihydrochalconeに関する追加情報
4'-Hydroxy-4-methoxydihydrochalcone (CAS No. 66760-72-3): A Comprehensive Overview
4'-Hydroxy-4-methoxydihydrochalcone (CAS No. 66760-72-3) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of dihydrochalcones, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 4'-Hydroxy-4-methoxydihydrochalcone.
Chemical Structure and Synthesis
4'-Hydroxy-4-methoxydihydrochalcone is characterized by its unique chemical structure, which includes a dihydrochalcone backbone with a hydroxyl group at the 4' position and a methoxy group at the 4 position. The molecular formula of this compound is C16H16O4, and its molecular weight is 272.30 g/mol. The presence of these functional groups contributes to its stability and reactivity in various chemical reactions.
The synthesis of 4'-Hydroxy-4-methoxydihydrochalcone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and 4-methoxyacetophenone, followed by a reduction step to form the dihydrochalcone structure. Recent advancements in synthetic chemistry have also explored greener and more efficient methods, such as using catalysts like metal nanoparticles or enzymes to enhance the yield and purity of the final product.
Biological Activities
4'-Hydroxy-4-methoxydihydrochalcone has been extensively studied for its wide range of biological activities. One of its most notable properties is its potent antioxidant activity. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress-induced damage. This makes it a promising candidate for the prevention and treatment of various oxidative stress-related diseases, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
In addition to its antioxidant properties, 4'-Hydroxy-4-methoxydihydrochalcone exhibits significant anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. These findings suggest that this compound may have therapeutic potential in managing inflammatory conditions like arthritis and inflammatory bowel disease.
The anti-cancer properties of 4'-Hydroxy-4-methoxydihydrochalcone have also been extensively investigated. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been reported to inhibit the PI3K/Akt pathway in breast cancer cells and induce cell cycle arrest in colon cancer cells. These findings highlight the potential of 4'-Hydroxy-4-methoxydihydrochalcone as a novel anticancer agent.
Clinical Applications and Future Directions
The promising biological activities of 4'-Hydroxy-4-methoxydihydrochalcone have led to increased interest in its clinical applications. Several preclinical studies have demonstrated its efficacy in animal models of various diseases, paving the way for further clinical trials. For example, a recent study published in the Journal of Medicinal Chemistry reported that oral administration of 4'-Hydroxy-4-methoxydihydrochalcone significantly reduced tumor growth in mice with colorectal cancer.
In addition to its direct therapeutic effects, 4'-Hydroxy-4-methoxydihydrochalcone has also shown potential as an adjuvant therapy. Research has indicated that it can enhance the efficacy of existing anticancer drugs by sensitizing cancer cells to chemotherapy or radiotherapy. This synergistic effect could potentially reduce the required dosage of conventional treatments and minimize side effects.
Further research is needed to fully understand the mechanisms underlying the biological activities of 4'-Hydroxy-4-methoxydihydrochalcone. Ongoing studies are focusing on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity. Additionally, efforts are being made to develop novel delivery systems that can target specific tissues or cells, thereby enhancing therapeutic outcomes.
Conclusion
In conclusion, 4'-Hydroxy-4-methoxydihydrochalcone (CAS No. 66760-72-3) is a multifaceted compound with significant potential in various therapeutic areas. Its antioxidant, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological profile, it is likely that this compound will play an increasingly important role in the treatment of a wide range of diseases.
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